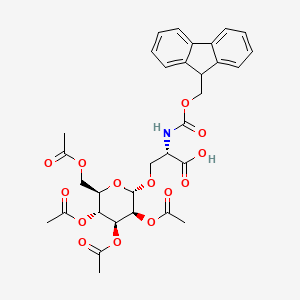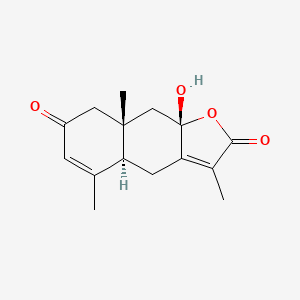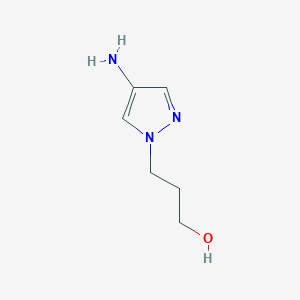
(2R,2'R,cis)-7-Hydroxy-saxagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by the introduction of the hydroxy group at the 7-position. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,2’R,cis)-7-Hydroxy-saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus by inhibiting DPP-4.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
(2R,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxy group at the 7-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors. This structural modification can potentially lead to differences in absorption, distribution, metabolism, and excretion, as well as variations in efficacy and safety profiles.
Properties
CAS No. |
1310011-46-1 |
|---|---|
Molecular Formula |
C₁₈H₂₅N₃O₃ |
Molecular Weight |
331.41 |
Synonyms |
(1R,3R,5R)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)


![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)


